L-Homocitrulline

Description

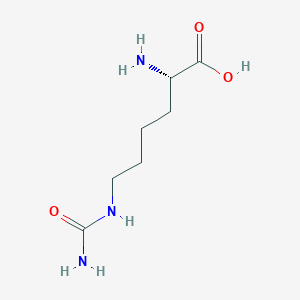

Homocitrulline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Homocitrulline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Homocitrulline has been detected in multiple biofluids, such as urine and blood. Within the cell, homocitrulline is primarily located in the cytoplasm.

Properties

IUPAC Name |

(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317386 | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

600 mg/mL | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-49-4 | |

| Record name | Homocitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocitrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homocitrulline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCITRULLINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 212 °C | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The In Vivo Synthesis of L-Homocitrulline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homocitrulline, an analogue of L-citrulline with an additional methylene group in its side chain, is a non-proteinogenic amino acid increasingly recognized for its role as a biomarker in various pathological conditions.[1][2] Elevated levels of this compound are particularly associated with urea cycle disorders (UCDs), chronic kidney disease (CKD), and inflammatory conditions such as rheumatoid arthritis.[1][2] Its formation in vivo is primarily attributed to two distinct pathways: the non-enzymatic carbamylation of lysine residues and a "spillover" reaction within the urea cycle.[1][3] This technical guide provides an in-depth exploration of these synthesis pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support further research and therapeutic development.

Core Synthesis Pathways of this compound

Carbamylation of Lysine

The principal pathway for this compound formation is the non-enzymatic carbamylation of the ε-amino group of lysine residues in proteins.[1] This reaction is driven by cyanate (CNO⁻), which exists in equilibrium with urea in the body.[1][4]

a) Urea-Dependent Cyanate Formation:

Under physiological conditions, urea slowly dissociates to form ammonium and cyanate.[5] While this equilibrium favors urea, the relatively high concentration of urea in the body can generate significant amounts of cyanate.[5] In pathologies such as chronic kidney disease, elevated urea levels lead to a proportional increase in cyanate, thereby promoting protein carbamylation.[4][5]

b) Myeloperoxidase-Mediated Cyanate Formation:

During inflammation, the enzyme myeloperoxidase (MPO), released from neutrophils, can catalyze the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to generate cyanate.[1] This pathway is a significant contributor to this compound formation at sites of inflammation, independent of urea concentrations.[1]

Urea Cycle Spillover

In certain inborn errors of metabolism, particularly urea cycle disorders, this compound synthesis can occur as a consequence of substrate accumulation.

a) Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome:

In HHH syndrome, a defect in the mitochondrial ornithine transporter leads to a deficiency of ornithine within the mitochondria.[6] This impairs the function of ornithine transcarbamylase (OTC), a key enzyme in the urea cycle, causing an accumulation of carbamoyl phosphate. The excess carbamoyl phosphate can then react with the ε-amino group of lysine, which is structurally similar to ornithine, to form this compound.[3][6]

b) Ornithine Transcarbamylase (OTC) Deficiency:

Similar to HHH syndrome, a deficiency in the OTC enzyme itself leads to the build-up of carbamoyl phosphate.[7] This accumulated substrate can then be utilized in a side reaction with lysine to produce this compound.[1] While OTC is central to this process through its primary function and the consequences of its deficiency, evidence for direct, efficient catalytic activity of OTC with lysine as a substrate is not well-established, suggesting this is a non-canonical, "spillover" reaction.[3] In fact, some studies suggest the entity responsible for homocitrulline formation from lysine and carbamoylphosphate in mitochondria is distinct from OTC.[3]

Quantitative Data

The following tables summarize key quantitative data related to this compound synthesis in vivo.

| Parameter | Healthy Individuals | Uremic Patients | Reference |

| Plasma Isocyanate Concentration | ~45 nmol/L | ~140 nmol/L | [5] |

| Plasma Thiocyanate Concentration (Non-smokers) | 33.5 ± 25.4 µmol/L | - | [8] |

| Plasma Thiocyanate Concentration (Smokers) | 111.2 ± 92.1 µmol/L | - | [8] |

| Plasma this compound Concentration | 0 - 1.7 µmol/L | Elevated | [2] |

| Urinary Homocitrulline Excretion in HHH Syndrome | - | 93 to 2380 µmol/g creatinine | [9] |

Table 1: Concentrations of Precursors and this compound in Biological Fluids.

| Enzyme | Substrate | K_m_ | Reference |

| Ornithine Transcarbamylase (Crude Mitochondrial Extract) | Lysine | 6.3 mmol/L | [3] |

| Ornithine Transcarbamylase (Partially Purified) | Lysine | 55.3 mmol/L | [3] |

Table 2: Kinetic Parameters of Ornithine Transcarbamylase with Lysine.

Signaling Pathways and Logical Relationships

References

- 1. Homocitrulline - Wikipedia [en.wikipedia.org]

- 2. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Separation of ornithine and lysine activities of the ornithine-transcarbamylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea Cycle Disorders in Children (Chapter 38) - Liver Disease in Children [cambridge.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Cyanide and Thiocyanate Levels in Blood and Saliva of Healthy Adult Volunteers [jstage.jst.go.jp]

- 9. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

Enzymatic Synthesis of L-Homocitrulline from L-Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homocitrulline, a non-proteinogenic α-amino acid, is of increasing interest in biomedical research and drug development due to its association with various physiological and pathological processes, including urea cycle disorders and post-translational protein modifications. The enzymatic synthesis of this compound from L-lysine offers a highly specific and controlled alternative to chemical methods. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic production of this compound, focusing on the key enzyme, reaction kinetics, experimental protocols, and analytical techniques for quantification.

Introduction

This compound [N6-(aminocarbonyl)-L-lysine] is an analog of L-citrulline with an additional methylene group in its side chain.[1][2] In biological systems, it is formed from the carbamylation of the ε-amino group of L-lysine.[1] This modification can occur non-enzymatically through the reaction of lysine with cyanate, which can be derived from the breakdown of urea.[1] Elevated levels of homocitrulline have been observed in individuals with urea cycle disorders due to the accumulation of carbamoyl phosphate.[1] The enzymatic synthesis of this compound provides a precise method for producing this compound for research and pharmaceutical applications.

Enzymatic Pathways for this compound Synthesis from L-Lysine

Two primary pathways involving enzymatic activity can lead to the formation of this compound from L-lysine.

Direct Enzymatic Synthesis by Lysine Carbamoyltransferase

The most direct and specific enzymatic route for the synthesis of this compound is catalyzed by lysine carbamoyltransferase (LCT) (EC 2.1.3.8), also known as lysine transcarbamylase.[3] This enzyme facilitates the transfer of a carbamoyl group from carbamoyl phosphate to the ε-amino group of L-lysine, yielding this compound and inorganic phosphate.[3]

Reaction:

L-Lysine + Carbamoyl Phosphate <-> this compound + Phosphate

This reaction is the focal point of this guide for controlled enzymatic synthesis.

Indirect Pathway involving Myeloperoxidase

An indirect route for this compound formation involves the enzyme myeloperoxidase (MPO) . In the presence of hydrogen peroxide, MPO catalyzes the conversion of thiocyanate to cyanate.[1] The cyanate then non-enzymatically carbamylates the ε-amino group of lysine residues to form homocitrulline.[1][4] While enzymatic, this pathway is less controlled for preparative synthesis and is more relevant in physiological and pathological contexts such as inflammation.[1][4]

Key Enzyme: Lysine Carbamoyltransferase (EC 2.1.3.8)

Lysine carbamoyltransferase is the central biocatalyst for the targeted synthesis of this compound. While dedicated LCTs exist, some studies have shown that ornithine transcarbamylase (OTC), a key enzyme in the urea cycle, can exhibit promiscuous activity towards L-lysine, particularly in mitochondrial extracts.[5][6]

Enzyme Source

Lysine carbamoyltransferase activity has been identified in bovine liver mitochondria.[5][6] For laboratory-scale and industrial production, recombinant expression of the enzyme in microbial hosts such as Escherichia coli offers a more scalable and controlled source.

Quantitative Data

The efficiency of the enzymatic synthesis is dependent on various factors, including enzyme kinetics and reaction conditions. The following table summarizes key kinetic parameters for the lysine carbamoyltransferase activity from bovine liver mitochondria.

| Parameter | Value | Source Organism | Notes |

| Km for L-Lysine (crude mitochondrial extract) | 6.3 mmol/L | Bovine Liver | [5][6] |

| Km for L-Lysine (partially purified OTC) | 55.3 mmol/L | Bovine Liver | Suggests a distinct enzyme or altered affinity after purification.[5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of this compound.

Purification of Lysine Carbamoyltransferase (from Bovine Liver Mitochondria - based on Hommes et al., 1983)

Note: This is a generalized protocol based on the available literature. Optimization may be required.

-

Mitochondrial Isolation: Isolate mitochondria from fresh bovine liver using standard differential centrifugation techniques.

-

Mitochondrial Lysis: Resuspend the mitochondrial pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.5) and disrupt the mitochondria by sonication or freeze-thaw cycles.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the mitochondrial membranes. The supernatant contains the soluble mitochondrial proteins, including lysine carbamoyltransferase.

-

Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation of the supernatant. The fraction containing the lysine carbamoyltransferase activity can be determined by assaying the activity in different precipitate fractions.

-

Chromatography:

-

Ion-Exchange Chromatography: Load the active fraction onto an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient (e.g., 0-0.5 M NaCl).

-

Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzymatic Synthesis of this compound

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0):

-

L-Lysine (e.g., 10-50 mM)

-

Carbamoyl phosphate (e.g., 20-100 mM, freshly prepared as it is unstable in solution)

-

Purified lysine carbamoyltransferase (concentration to be optimized based on enzyme activity)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: At different time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., perchloric acid to a final concentration of 5%) to precipitate the enzyme.

-

Sample Preparation for Analysis: Centrifuge the quenched samples to remove the precipitated protein. The supernatant containing this compound can then be analyzed.

Quantification of this compound by HPLC

Note: This is a general protocol and may require optimization for specific equipment and reaction matrices.

-

Derivatization (Pre-column):

-

Mix an aliquot of the reaction supernatant with o-phthalaldehyde (OPA) reagent in a borate buffer (pH 9.5).

-

Allow the derivatization reaction to proceed for a short, defined time (e.g., 1-2 minutes).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Methanol:Acetonitrile:Water (45:45:10 v/v/v).[7]

-

Mobile Phase B: Phosphate buffer (pH 7.5).[7]

-

Gradient: Isocratic elution with a defined ratio of mobile phase A and B (e.g., 80:20).[7]

-

Flow Rate: 1 mL/min.[7]

-

Detection: UV detector at 338 nm.[7]

-

Column Temperature: 40°C.[7]

-

-

Quantification: Prepare a standard curve using known concentrations of this compound and quantify the amount in the samples by comparing the peak areas.

Visualizations

Signaling Pathways and Workflows

Caption: Enzymatic conversion of L-Lysine to this compound.

Caption: General workflow for this compound synthesis and analysis.

Conclusion

The enzymatic synthesis of this compound from L-lysine using lysine carbamoyltransferase presents a highly specific and controllable method for producing this valuable amino acid. This guide has outlined the core enzymatic pathway, provided available quantitative data, and detailed experimental protocols for enzyme purification, chemical synthesis, and product quantification. The provided workflows and diagrams serve as a foundation for researchers and professionals in drug development to establish and optimize the production of this compound for their specific applications. Further research into the recombinant expression and optimization of lysine carbamoyltransferase will be crucial for enhancing the efficiency and scalability of this biosynthetic route.

References

- 1. Homocitrulline - Wikipedia [en.wikipedia.org]

- 2. Formation of homocitrulline during heating of milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysine carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 4. Homocitrulline [biosyn.com]

- 5. Separation of ornithine and lysine activities of the ornithine-transcarbamylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Homocitrulline in the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of L-Homocitrulline, a metabolite increasingly recognized for its significance in the context of urea cycle disorders (UCDs). While not a direct intermediate of the urea cycle itself, its formation and accumulation serve as a critical indicator of metabolic dysfunction, particularly in conditions of carbamoyl phosphate excess. This document details the biosynthesis of this compound, its interaction with urea cycle enzymes, quantitative data on its presence in biological fluids, and detailed experimental protocols for its analysis.

Introduction: this compound and the Urea Cycle

The urea cycle is a vital metabolic pathway primarily occurring in the liver, responsible for the conversion of highly toxic ammonia into urea for excretion.[1] The cycle involves a series of enzymatic reactions that process nitrogenous waste.[1] this compound, an amino acid structurally similar to the urea cycle intermediate L-Citrulline but with an additional methylene group, is not a canonical participant in this cycle.[2][3] Its presence in biological systems, particularly at elevated levels, is indicative of a metabolic "overflow" resulting from a dysfunctional urea cycle.[2][3]

The accumulation of carbamoyl phosphate, a key substrate in the initial steps of the urea cycle, is a central factor in the synthesis of this compound.[2][4] This accumulation often arises from deficiencies in urea cycle enzymes, most notably Ornithine Transcarbamylase (OTC).[5] The excess carbamoyl phosphate can then react with the ε-amino group of L-lysine in a process known as carbamylation, yielding this compound.[2][6] Consequently, this compound has emerged as a significant biomarker for diagnosing and monitoring certain UCDs.[2]

Biosynthesis and Metabolism of this compound

The primary route of this compound formation is the non-enzymatic carbamylation of L-lysine by carbamoyl phosphate.[6] Under normal physiological conditions, the concentration of carbamoyl phosphate is tightly regulated, and its reaction with ornithine to form citrulline is highly favored.[6][7] However, in the event of a bottleneck in the urea cycle, such as in OTC deficiency, carbamoyl phosphate accumulates in the mitochondrial matrix.[2] This excess carbamoyl phosphate can then react with lysine, which is also present in the mitochondria, to form this compound.[4][6]

dot

Caption: Formation of this compound in the context of the urea cycle.

This compound can also be formed through the carbamylation of lysine residues in proteins by isocyanic acid, which is in equilibrium with urea.[2] This process is particularly relevant in conditions of high urea concentration, such as renal failure.[2]

Quantitative Data

The concentration of this compound in biological fluids is a key diagnostic parameter. The following tables summarize available quantitative data.

| Analyte | Matrix | Condition | Concentration | Reference |

| This compound | Plasma | Healthy Adult | 0 - 1.7 µmol/L | [8] |

| This compound | Urine | Healthy Adult | 0 - 9 mmol/mol creatinine | [9] |

| This compound | Urine | HHH Syndrome Patients | 13.3 - 108.2 mmol/mol creatinine | [9] |

| Total this compound | Plasma | Control Mice | 0.78 ± 0.12 µmol/mol amino acids | [10] |

| Total this compound | Plasma | Uremic Mice | 2.10 ± 0.50 µmol/mol amino acids | [10] |

Table 1: this compound Concentrations in Biological Fluids

| Enzyme | Substrate | K_m | Organism | Reference |

| Ornithine Transcarbamylase | L-Ornithine | 0.4 mM | Bovine Liver | [6][7] |

| Ornithine Transcarbamylase | Carbamoyl Phosphate | 0.26 mM | Bovine Liver | [6][7] |

| Ornithine Transcarbamylase | L-Lysine (crude mitochondrial extract) | 6.3 mmol/l | Not Specified | [4] |

| Ornithine Transcarbamylase | L-Lysine (partially purified) | 55.3 mmol/l | Not Specified | [4] |

Table 2: Kinetic Parameters of Ornithine Transcarbamylase

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma or urine, based on established methods.[9][10][11]

4.1.1 Principle

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices.[11] The method involves chromatographic separation of the analyte from other sample components, followed by ionization and mass-to-charge ratio analysis for detection and quantification.[10]

4.1.2 Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any particulate matter.

-

Dilute the supernatant five-fold with a solution containing a suitable internal standard (e.g., ²H₂-citrulline).[9]

-

The diluted sample is ready for injection into the LC-MS/MS system.

4.1.3 Liquid Chromatography

-

Column: A cyano or HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating this compound.[9][10]

-

Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

-

Run Time: A short run time of approximately 5-7 minutes can be achieved.[9][10]

4.1.4 Tandem Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

-

This compound transitions: m/z 190 -> 84 and 190 -> 127.[9]

-

-

Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

dot

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Ornithine Transcarbamylase (OTC) Activity Assay

This protocol outlines the general methodology for determining OTC enzyme activity in liver tissue samples.

4.2.1 Principle

The assay measures the rate of citrulline formation from ornithine and carbamoyl phosphate, catalyzed by OTC present in a tissue homogenate. The amount of citrulline produced over a specific time period is quantified, typically using a colorimetric method.

4.2.2 Sample Preparation

-

Obtain a liver biopsy or post-mortem tissue sample.[12]

-

Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.5) on ice.

-

Centrifuge the homogenate to pellet cell debris and obtain a supernatant containing the mitochondrial fraction where OTC is located.

-

Determine the total protein concentration of the supernatant (e.g., using a Bradford or BCA assay) for normalization of enzyme activity.

4.2.3 Assay Procedure

-

Prepare a reaction mixture containing a buffer, L-ornithine, and carbamoyl phosphate.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding a known amount of the tissue supernatant.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid), which also deproteinizes the sample.

-

Centrifuge to remove the precipitated protein.

-

Quantify the citrulline in the supernatant using a colorimetric method (e.g., the diacetylmonoxime-thiosemicarbazide reaction), measuring the absorbance at a specific wavelength (e.g., 530 nm).

-

Calculate the enzyme activity, typically expressed as nmol of citrulline formed per minute per milligram of protein.

Conclusion

This compound, while not a direct intermediate of the urea cycle, plays a crucial role as a diagnostic and monitoring biomarker for certain urea cycle disorders. Its formation via the carbamylation of lysine by excess carbamoyl phosphate provides a window into the metabolic state of the urea cycle. Understanding the kinetics of its formation and having robust analytical methods for its quantification are essential for researchers and clinicians in the field of inborn errors of metabolism and for the development of novel therapeutic strategies for these devastating conditions.

References

- 1. Urea cycle - Wikipedia [en.wikipedia.org]

- 2. Homocitrulline - Wikipedia [en.wikipedia.org]

- 3. Homocitrulline [biosyn.com]

- 4. Separation of ornithine and lysine activities of the ornithine-transcarbamylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ornithine transcarbamylase deficiency - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]

- 7. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ornithine Transcarbamylase – Supra-Regional Assay Service [sas-centre.org]

The Discovery and Quantification of L-Homocitrulline in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homocitrulline, a non-proteinogenic amino acid, has emerged from relative obscurity to become a significant molecule of interest in biomedical research. Initially identified in the context of inborn errors of metabolism, its role as a product of protein carbamylation has expanded its relevance to a wide range of physiological and pathological processes, including renal failure, inflammation, and autoimmune diseases. This technical guide provides an in-depth overview of the discovery, metabolism, and analytical methodologies for the quantification of this compound in mammalian tissues. It is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development who are investigating the biological roles and potential therapeutic implications of this intriguing amino acid.

Introduction

This compound, structurally similar to L-Citrulline but with an additional methylene group in its carbon chain, is not incorporated into proteins during translation.[1] Its presence in mammalian tissues is primarily the result of a post-translational modification of lysine residues known as carbamylation.[2] This process, driven by isocyanic acid, can occur spontaneously from the dissociation of urea or be enzymatically mediated.[1][3]

The discovery of this compound was initially linked to urea cycle disorders, where elevated levels were detected in urine.[3] However, its significance has grown with the understanding that protein carbamylation is a more widespread phenomenon, particularly under conditions of elevated urea (as in renal failure) or inflammation.[1] The accumulation of homocitrullinated proteins can lead to alterations in protein structure and function, contributing to disease pathogenesis.[3]

This guide will detail the metabolic pathways leading to this compound formation, present quantitative data on its levels in various biological matrices, and provide comprehensive experimental protocols for its accurate measurement.

Metabolic Pathways of this compound Formation

This compound is formed through the carbamylation of the ε-amino group of lysine residues in proteins or as a free amino acid. Two primary pathways contribute to its formation in mammalian tissues:

-

Urea-Dependent Pathway: In physiological and, particularly, pathological conditions associated with high urea concentrations, such as uremia, urea can spontaneously dissociate to form isocyanic acid and ammonia. Isocyanic acid then non-enzymatically reacts with the primary amino groups of lysine residues to form this compound.[1][3]

-

Myeloperoxidase (MPO)-Mediated Pathway: During inflammation, activated neutrophils release myeloperoxidase, which catalyzes the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to generate isocyanic acid.[1][3] This pathway links inflammation directly to protein carbamylation and this compound formation.

Below is a diagram illustrating these two pathways leading to the formation of this compound.

References

The Post-Translational Formation of L-Homocitrulline: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of the proteome. Among these, the non-enzymatic carbamylation of lysine residues to form L-homocitrulline is gaining significant attention for its role in physiology and pathology. This modification, which results in the neutralization of the positive charge of the lysine side chain, can lead to alterations in protein structure, function, and immunogenicity. This technical guide provides a comprehensive overview of the formation of this compound, its biological implications, and detailed methodologies for its study.

Biochemical Pathways of this compound Formation

This compound is formed through the chemical reaction of a lysine residue's ε-amino group with isocyanic acid. This process, known as carbamylation, is a non-enzymatic and largely irreversible PTM. There are two primary pathways for the generation of isocyanic acid in vivo.

Urea-Driven Carbamylation

Under physiological conditions, urea is in equilibrium with ammonium cyanate, which can dissociate to form isocyanic acid. In states of elevated urea, such as chronic kidney disease (CKD), this equilibrium shifts, leading to increased levels of isocyanic acid and subsequent protein carbamylation. This pathway is particularly significant in uremic patients, where the accumulation of carbamylated proteins is associated with disease progression and cardiovascular complications.[1][2][3]

Myeloperoxidase-Mediated Carbamylation

During inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, catalyzes the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂), to produce cyanate and its reactive form, isocyanic acid.[4][5] This pathway is prominent at sites of inflammation and in conditions associated with increased MPO activity, such as rheumatoid arthritis and atherosclerosis.[6]

Biological Significance of this compound

The formation of this compound has profound biological consequences, primarily through the alteration of protein structure and function. The conversion of a positively charged lysine to a neutral homocitrulline can disrupt electrostatic interactions, leading to conformational changes that can impair or alter protein activity.

Role in Disease

Chronic Kidney Disease (CKD): In CKD, elevated urea levels drive protein carbamylation, contributing to the pathophysiology of the disease. Carbamylated proteins, such as albumin and low-density lipoprotein (LDL), are associated with increased cardiovascular risk and mortality in CKD patients.[1][2]

Rheumatoid Arthritis (RA): In the inflammatory environment of the RA joint, MPO-driven carbamylation generates neo-antigens. These carbamylated proteins can break immune tolerance and elicit an autoimmune response, contributing to the chronicity of the disease.

Atherosclerosis: Carbamylated LDL (cLDL) is found in atherosclerotic plaques and exhibits pro-atherogenic properties.[6] It can be taken up by macrophages, leading to foam cell formation, and can induce endothelial dysfunction.[7][8]

Impact on Cellular Signaling

The carbamylation of specific proteins can have significant effects on cellular signaling pathways.

Carbamylated LDL and LOX-1 Signaling: Carbamylated LDL is a ligand for the Lectin-like oxidized LDL receptor-1 (LOX-1).[9][10] Binding of cLDL to LOX-1 on endothelial cells can trigger a cascade of downstream events, including the production of reactive oxygen species (ROS) and the activation of pro-inflammatory signaling pathways such as NF-κB, contributing to endothelial dysfunction and apoptosis.[11][12]

Carbamylated Collagen and Integrin Signaling: Carbamylation of type I collagen, a major component of the extracellular matrix, can alter its structural integrity. This modification can impair the interaction of collagen with cell surface receptors like integrins, thereby affecting cell adhesion, migration, and signaling. Specifically, carbamylated collagen has been shown to reduce the activation of focal adhesion kinase (FAK), a key mediator of integrin signaling.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and detection of this compound.

Table 1: this compound Concentrations in Human Plasma/Serum

| Condition | Analyte | Concentration Range | Reference |

| Healthy Controls | Total Homocitrulline | 0.78 ± 0.12 µmol/mol amino acids | [15] |

| Chronic Kidney Disease (Non-dialysis) | Serum Homocitrulline | Median: 352 (IQR: 266–481) µmol/mol lysine | [2] |

| Hemodialysis Patients | Serum Homocitrulline | Mean: ~1000 µmol/mol Lysine (pre-dialysis) | [16] |

| Rheumatoid Arthritis (Seropositive) | Synovial Tissue Homocitrulline | Mean: 0.013 µg/mg wet weight tissue |

Table 2: Kinetic Parameters for Myeloperoxidase-Catalyzed Thiocyanate Oxidation

| Substrate | Km | Vmax | Second-order rate constant (k) | Reference |

| Thiocyanate (SCN⁻) | 2 mM (inhibition constant, Ki) | Not reported | 9.6 x 10⁶ M⁻¹s⁻¹ | [4][17] |

Table 3: Urea Decomposition to Isocyanic Acid

| Condition | Rate Constant (k) | Notes | Reference |

| Thermal Decomposition (>133°C) | Not a simple rate constant; complex multi-step reaction | Decomposition begins above the melting point of urea. | [18] |

| Aqueous Solution (Physiological) | Dependent on pH and temperature | The equilibrium between urea and isocyanic acid is slow under physiological conditions but is accelerated in uremia. | [19] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

In Vitro Carbamylation of Proteins

This protocol describes a general method for the in vitro carbamylation of a purified protein, such as LDL or collagen.

Materials:

-

Purified protein of interest (e.g., LDL, collagen) in a suitable buffer (e.g., PBS, pH 7.4)

-

Potassium cyanate (KOCN)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a stock solution of 1 M potassium cyanate in water.

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add the potassium cyanate stock solution to the protein solution to a final concentration of 0.1 M.[20][21][22]

-

Incubate the reaction mixture at 37°C for 4 to 24 hours, with gentle agitation. The incubation time can be varied to achieve different degrees of carbamylation.[21][22]

-

To stop the reaction and remove excess cyanate, extensively dialyze the reaction mixture against the reaction buffer (e.g., 3 changes of 1 L buffer over 24-48 hours) at 4°C.[20][22]

-

Confirm the extent of carbamylation using one of the analytical methods described below.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of this compound in biological samples.

Sample Preparation (from Plasma):

-

To 50 µL of plasma, add an internal standard (e.g., deuterated homocitrulline or citrulline).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[15][23][24][25][26]

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar homocitrulline from other amino acids. A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for homocitrulline and the internal standard. For homocitrulline, a common transition is m/z 190.1 → 127.1.[15]

-

Quantification: Generate a standard curve using known concentrations of this compound. The concentration of homocitrulline in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Detection of Carbamylated Proteins by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for the detection and quantification of carbamylated proteins.

Procedure (Sandwich ELISA for Carbamylated Albumin):

-

Coat a 96-well microplate with a capture antibody specific for the protein of interest (e.g., anti-albumin antibody) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards (purified carbamylated albumin at known concentrations) and samples (diluted plasma or serum) to the wells and incubate for 1-2 hours at room temperature.[27][28][29][30]

-

Wash the plate.

-

Add a detection antibody that specifically recognizes homocitrulline (anti-carbamyl-lysine antibody), conjugated to an enzyme (e.g., horseradish peroxidase, HRP), and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the enzyme substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of carbamylated albumin in the samples is determined by comparison to the standard curve.

Detection of Carbamylated Proteins by Western Blot

Western blotting allows for the detection of carbamylated proteins in complex mixtures and can provide information on their molecular weight.

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[31][32][33][34]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for homocitrulline (anti-carbamyl-lysine antibody) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody, for 1 hour at room temperature.

-

Washing: Wash the membrane again to remove unbound secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the expected molecular weight of the target protein indicates that it is carbamylated.

Conclusion

The post-translational modification of lysine to this compound through carbamylation is an increasingly recognized player in human health and disease. Its formation, driven by both metabolic and inflammatory pathways, leads to significant alterations in protein structure and function, with downstream consequences for cellular signaling and pathophysiology. The methodologies outlined in this guide provide a robust framework for researchers to investigate the role of this compound in their specific areas of interest. A deeper understanding of the mechanisms and consequences of protein carbamylation holds promise for the development of novel diagnostic markers and therapeutic strategies for a range of diseases, including chronic kidney disease, rheumatoid arthritis, and atherosclerosis.

References

- 1. Novel biomarkers, homocitrulline and carbamylated albumin, promising in predicting chronic kidney disease risk: Study [medicaldialogues.in]

- 2. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein carbamylation in atherosclerotic plaques correlates with uremia and disease progression, localizing predominantly to foam cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamylated-Oxidized LDL: Proatherosclerotic Effects on Endothelial Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carbamylated low-density lipoprotein increases reactive oxygen species (ROS) and apoptosis via lectin-like oxidized LDL receptor (LOX-1) mediated pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Impact of carbamylation on type I collagen conformational structure and its ability to activate human polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of carbamylation and glycation of collagen type I on migration of HT1080 human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The peroxidation of thiocyanate catalysed by myeloperoxidase and lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Carbamylation differentially alters type I collagen sensitivity to various collagenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. nvkc.nl [nvkc.nl]

- 27. elkbiotech.com [elkbiotech.com]

- 28. static.fn-test.com [static.fn-test.com]

- 29. Human Carbamylated Albumin ELISA Kit (A73754) [antibodies.com]

- 30. Human Carbamylated Albumin ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 31. Western Blot Protocol | Proteintech Group [ptglab.com]

- 32. origene.com [origene.com]

- 33. bio-rad.com [bio-rad.com]

- 34. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

L-Homocitrulline's Involvement in Nitric Oxide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of L-homocitrulline and its intricate relationship with nitric oxide (NO) synthesis. While L-arginine is the direct substrate for nitric oxide synthase (NOS), the roles of related amino acids, including this compound and its precursor homo-L-arginine, are of increasing interest in various physiological and pathological contexts. This document details the enzymatic pathways, presents comparative quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and Nitric Oxide Synthesis

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response.[1] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2][3] this compound, an amino acid analog of L-citrulline with an additional methylene group in its carbon chain, is primarily known as a metabolic byproduct in the urea cycle and can be formed from the carbamylation of lysine.[4][5] Its involvement in NO synthesis is indirect but significant, primarily through its relationship with homo-L-arginine, an analog of L-arginine.

The Indirect Pathway: this compound and Homo-L-Arginine in NO Synthesis

This compound is not a direct substrate for NOS. However, its corresponding guanidinated amino acid, homo-L-arginine, can be utilized by NOS to produce NO and this compound.[6][7] This positions this compound as a potential marker and modulator of this alternative NO production pathway.

The Homo-L-Arginine to NO Pathway

Nitric oxide synthase can oxidize homo-L-arginine to generate NO and this compound.[4][6] This reaction is analogous to the conversion of L-arginine to L-citrulline. However, the efficiency of this process is markedly lower.

The Putative this compound to Homo-L-Arginine Recycling Pathway

Similar to the well-established L-citrulline-L-arginine cycle, it is hypothesized that this compound can be recycled back to homo-L-arginine.[8] This pathway would involve the sequential action of argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), the same enzymes responsible for L-citrulline recycling.[8][9][10] This recycling mechanism, if efficient, could sustain a pool of homo-L-arginine for NO production.

References

- 1. Growth hormone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. graphviz.org [graphviz.org]

- 8. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to Physiological Concentrations of L-Homocitrulline in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of L-Homocitrulline in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the role of this amino acid in health and disease. The guide includes a summary of quantitative data, detailed experimental protocols for its measurement, and visualizations of the relevant metabolic pathway and analytical workflow.

Introduction to this compound

This compound is a non-proteinogenic amino acid that is structurally similar to L-Citrulline, but with an additional methylene group in its side chain.[1] It is primarily formed through a non-enzymatic post-translational modification process known as carbamylation, where the ε-amino group of a lysine residue reacts with isocyanic acid.[2] Isocyanic acid is in equilibrium with urea in the body, and its levels can increase in certain pathological conditions, such as chronic kidney disease.[2] Elevated levels of this compound in plasma and tissues are increasingly being recognized as a biomarker for various diseases associated with increased carbamylation stress.

Physiological Concentrations of this compound in Plasma

The physiological concentration of this compound in the plasma of healthy individuals is generally low. However, reported values can vary depending on the analytical method used and the units of measurement. The following table summarizes the available quantitative data for this compound in the plasma of healthy adults.

| Population Cohort | Concentration Range | Units | Analytical Method | Reference |

| Healthy Adults | 0 - 1.7 | µmol/L | Not Specified | [2][3] |

| Control Subjects | 140 [100-170] (median [IQR]) | µmol/mol lysine | LC-MS/MS | [4] |

IQR: Interquartile Range

It is important to note that concentrations are sometimes expressed relative to lysine, the precursor amino acid for homocitrullination. This normalization can account for variations in total protein content.

Metabolic Pathway of this compound Formation

This compound is formed through the carbamylation of lysine residues in proteins. This process can be initiated by isocyanic acid, which is derived from the spontaneous dissociation of urea or through the myeloperoxidase-catalyzed oxidation of thiocyanate. The following diagram illustrates the key steps in this pathway.

Experimental Protocols for this compound Quantification in Plasma

The accurate quantification of this compound in plasma is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[5] High-performance liquid chromatography (HPLC) with derivatization can also be employed.

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is critical for accurate and reproducible results. The following is a general protocol for the preparation of plasma samples for this compound analysis by LC-MS/MS.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold protein precipitation solution (e.g., acetonitrile with an internal standard).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Separation:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the separation of polar analytes like amino acids.[6][7][8][9][10]

-

Mobile Phase A: An aqueous solution containing an ammonium formate buffer (e.g., 10 mM, pH 3).[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous component to elute the retained amino acids.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C.[3]

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of amino acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

-

Ion Transitions: The specific mass transitions for this compound would need to be optimized on the specific mass spectrometer being used.

HPLC Method with Pre-column Derivatization

For laboratories without access to LC-MS/MS, HPLC with pre-column derivatization and fluorescence or UV detection can be an alternative.

-

Sample Preparation: Similar to the LC-MS/MS protocol, plasma samples are first deproteinized.

-

Derivatization: The amino acids in the supernatant are derivatized with a reagent that introduces a fluorescent or UV-absorbing tag. Common derivatizing agents include o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).

-

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of the derivatized amino acids.

-

Detection: The separated derivatives are detected using a fluorescence or UV detector set to the appropriate excitation and emission or absorption wavelengths for the chosen derivatizing agent.

Experimental Workflow for this compound Analysis

The following diagram provides a high-level overview of the typical workflow for the analysis of this compound in plasma samples, from sample receipt to data analysis.

Conclusion

This technical guide provides a foundational understanding of the physiological concentrations of this compound in human plasma, its metabolic origin, and the analytical methodologies for its quantification. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of biochemistry, clinical chemistry, and drug development. As research into the roles of protein carbamylation in various diseases continues to expand, the accurate measurement of this compound will remain a critical tool for advancing our understanding of these pathological processes.

References

- 1. Homocitrulline - Wikipedia [en.wikipedia.org]

- 2. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. halocolumns.com [halocolumns.com]

- 7. hplc.eu [hplc.eu]

- 8. waters.com [waters.com]

- 9. agilent.com [agilent.com]

- 10. mdpi.com [mdpi.com]

L-Homocitrulline: An In-depth Technical Guide to its Role as a Biomarker for Urea Cycle Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homocitrulline, a non-proteinogenic amino acid, has emerged as a significant biomarker in the diagnosis and monitoring of certain urea cycle disorders (UCDs). This technical guide provides a comprehensive overview of the biochemical basis for this compound's utility as a biomarker, detailing its synthesis, association with specific UCDs, and the analytical methodologies for its quantification. Particular emphasis is placed on its role in Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, where it serves as a key diagnostic marker. This document also includes detailed experimental protocols and quantitative data to aid researchers and drug development professionals in their understanding and application of this compound as a biomarker in the context of UCDs.

Introduction to this compound and Urea Cycle Disorders

Urea cycle disorders are a group of inherited metabolic diseases caused by deficiencies in the enzymes or transporters involved in the urea cycle, the primary pathway for the detoxification of ammonia in the body. The accumulation of ammonia (hyperammonemia) and other precursor metabolites is a central feature of UCDs, leading to severe neurological damage and other systemic manifestations. Early and accurate diagnosis is critical for the management of these life-threatening conditions.

This compound is an amino acid that is not incorporated into proteins during translation but can be formed post-translationally through the carbamylation of lysine residues.[1] It can be detected in increased amounts in the urine and blood of individuals with certain UCDs.[2] The formation of this compound is thought to be a consequence of the metabolic dysregulation within the urea cycle, specifically the accumulation of carbamoyl phosphate when the cycle is impaired.[3] This makes this compound a valuable biomarker for identifying and differentiating specific UCDs.

Biochemical Synthesis of this compound

The primary route of this compound formation in the context of UCDs is the carbamylation of the ε-amino group of lysine. This process is driven by the accumulation of carbamoyl phosphate, a key intermediate in the urea cycle.

In a healthy individual, carbamoyl phosphate synthetase I (CPS1) catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate in the mitochondria. Carbamoyl phosphate then enters the urea cycle by reacting with ornithine in a reaction catalyzed by ornithine transcarbamylase (OTC). In several UCDs, such as OTC deficiency and HHH syndrome, a functional block in the urea cycle leads to the accumulation of mitochondrial carbamoyl phosphate.[3][4] This excess carbamoyl phosphate can then exit the mitochondria and enter the cytoplasm, where it can non-enzymatically carbamylate the ε-amino group of lysine, forming this compound.[5]

An alternative pathway for homocitrulline formation involves the enzyme myeloperoxidase, which is released from neutrophils during inflammation.[2] Myeloperoxidase can oxidize thiocyanate to cyanate, which can then carbamylate lysine residues to form homocitrulline.[6] While this pathway is relevant in inflammatory conditions, the primary mechanism in UCDs is linked to carbamoyl phosphate accumulation.

This compound as a Biomarker in Specific Urea Cycle Disorders

The clinical utility of this compound as a biomarker varies among the different UCDs. Its presence and concentration can provide valuable diagnostic clues.

Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome

HHH syndrome is an autosomal recessive disorder caused by a deficiency of the mitochondrial ornithine transporter 1 (ORNT1).[4] This defect impairs the transport of ornithine from the cytoplasm into the mitochondria, leading to a depletion of mitochondrial ornithine and an accumulation of cytoplasmic ornithine. The lack of mitochondrial ornithine slows down the urea cycle, causing hyperammonemia and the accumulation of carbamoyl phosphate. The excess carbamoyl phosphate then leads to the formation of homocitrulline from lysine.[4]

The presence of homocitrulline in the urine is a key and consistent diagnostic feature of HHH syndrome. [7]

Ornithine Transcarbamylase (OTC) Deficiency

OTC deficiency is the most common UCD and is inherited in an X-linked manner.[8] A deficiency in the OTC enzyme leads to the accumulation of its substrates, carbamoyl phosphate and ornithine, within the mitochondria. The excess carbamoyl phosphate spills into the cytoplasm, leading to increased synthesis of orotic acid and carbamylation of lysine to form homocitrulline.[3] Therefore, elevated levels of homocitrulline can also be observed in patients with OTC deficiency.[9]

Other Urea Cycle Disorders

Elevated homocitrulline levels are generally expected in UCDs that result in the accumulation of carbamoyl phosphate. This includes Carbamoyl Phosphate Synthetase I (CPS1) deficiency and N-acetylglutamate synthase (NAGS) deficiency, although it is less commonly reported as a primary diagnostic marker for these conditions compared to HHH syndrome and OTC deficiency. In distal UCDs such as Argininosuccinic Aciduria and Argininemia, where carbamoyl phosphate levels are not typically elevated, homocitrulline is not a characteristic biomarker.

Quantitative Data on this compound Levels

The quantification of this compound in biological fluids is crucial for its use as a biomarker. The following tables summarize the reported concentrations in healthy individuals and patients with UCDs.

Table 1: Urinary this compound Levels

| Population | This compound Concentration (mmol/mol creatinine) | Reference(s) |

| Healthy Controls | 0 - 9 | [6] |

| HHH Syndrome Patients | 13.3 - 108.2 | [6] |

Table 2: Plasma Amino Acid Levels in HHH Syndrome

| Analyte | Concentration (µmol/L) | Normal Range (µmol/L) | Reference(s) |

| Ornithine | 200 - 1915 | 30 - 110 | [7] |

| Homocitrulline | ~200 (in urine) | Not detected (in urine) | [10] |

Note: Specific quantitative data for plasma homocitrulline in HHH and other UCDs is limited in readily available literature. Further targeted studies are required for comprehensive reference ranges.

Experimental Protocols for this compound Quantification

Accurate and reliable quantification of this compound is essential for its clinical application. The following are detailed methodologies for its measurement.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound

This method offers high sensitivity and specificity.

5.1.1. Sample Preparation

-

Collect a random urine sample.

-

Dilute the urine sample five-fold with a solution containing internal standards (e.g., 2H2-citrulline and 2H3-creatinine).[6]

-

Vortex the diluted sample for 10 seconds.

-

The sample is now ready for injection into the LC-MS/MS system.

5.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Cyano column.[6]

-

Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of ammonium formate and acetonitrile).

-

Flow Rate: Optimized for the specific column and system.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound.

-

Calculate the concentration of homocitrulline in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Normalize the homocitrulline concentration to the creatinine concentration to account for variations in urine dilution.

-

Ion-Exchange Chromatography with Ninhydrin Detection

This is a more traditional method for amino acid analysis.

5.2.1. Sample Preparation

-

Collect a 24-hour or random urine sample.

-

If the sample contains protein, deproteinize by adding sulfosalicylic acid and centrifuging.

-

Dilute the supernatant with a lithium citrate buffer (pH 2.2).

-

Filter the diluted sample through a 0.2 µm filter.

5.2.2. Chromatographic Analysis

-

System: A dedicated amino acid analyzer with a cation-exchange column.

-

Buffers: A series of lithium citrate buffers with increasing pH and ionic strength are used for elution.

-

Elution Program: A programmed gradient of buffers is used to separate the amino acids.

-

Post-Column Derivatization: The column effluent is mixed with a ninhydrin reagent and heated in a reaction coil to produce a colored product.

-

Detection: The absorbance of the colored product is measured at 570 nm (and 440 nm for proline).

-

Quantification: The concentration of homocitrulline is determined by comparing its peak area to that of a known standard.

Note: Co-elution of homocitrulline with other amino acids, such as methionine, can be a challenge with some ninhydrin-based systems, requiring careful optimization of the chromatographic conditions.[6]

Discussion and Future Perspectives

This compound is a valuable biomarker for the diagnosis of HHH syndrome and can serve as a supportive marker for other proximal UCDs like OTC deficiency. Its formation is directly linked to the pathophysiology of these disorders, providing a window into the underlying metabolic disturbances.

The development of sensitive and specific analytical methods, such as LC-MS/MS, has greatly improved the reliability of this compound quantification. Future research should focus on:

-

Establishing comprehensive reference ranges for this compound in plasma and urine across different age groups and in various UCDs.

-

Evaluating the diagnostic sensitivity and specificity of this compound for different UCDs to better define its role in diagnostic algorithms.

-

Investigating the prognostic value of this compound levels in monitoring disease severity and response to treatment in UCD patients.

-

Exploring its potential as a biomarker in newborn screening programs for the early detection of HHH syndrome and other relevant UCDs.

Conclusion

This compound is a crucial biomarker in the field of inborn errors of metabolism, particularly for the diagnosis of HHH syndrome. A thorough understanding of its biochemical synthesis, its association with specific UCDs, and the appropriate analytical methodologies for its quantification is essential for researchers, clinicians, and professionals involved in the development of new therapies for these devastating disorders. This guide provides a foundational resource to support these endeavors.

References

- 1. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homocitrulline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Homocitrullinuria and homoargininuria in lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Clinical and biochemical characteristics of patients with ornithine transcarbamylase deficiency [pubmed.ncbi.nlm.nih.gov]

- 10. Hyperornithinemia, Hyperammonemia, and Homocitrullinuria Syndrome Causing Severe Neonatal Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Homocitrulline in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homocitrulline, a non-proteinogenic amino acid, has emerged from relative obscurity to become a molecule of significant interest in cellular metabolism and disease pathology. Primarily known as a byproduct of lysine carbamylation, its accumulation is increasingly recognized as a hallmark of conditions characterized by elevated urea levels, such as urea cycle disorders and chronic kidney disease. This technical guide provides a comprehensive overview of the current understanding of this compound's function in cellular metabolism. It delves into its formation, potential metabolic fate, and its impact on key cellular processes including nitric oxide synthesis and mitochondrial function. This document summarizes quantitative data, details experimental protocols for its analysis, and provides visual representations of the underlying biochemical pathways to serve as a valuable resource for researchers in the field.

Introduction

This compound, structurally similar to L-Citrulline but with an additional methylene group in its carbon backbone, is not incorporated into proteins during translation.[1] Its presence in biological systems is primarily the result of a post-translational modification of lysine residues known as carbamylation.[2][3] This non-enzymatic reaction, driven by isocyanic acid derived from urea or myeloperoxidase-catalyzed oxidation of thiocyanate, leads to the formation of protein-bound and free this compound.[2][3] Elevated levels of this compound are observed in pathological states such as urea cycle disorders and chronic kidney disease (CKD), where it is considered a uremic toxin and a predictor of mortality.[2][4] This guide explores the multifaceted role of this compound in cellular metabolism, moving beyond its identity as a mere biomarker to explore its direct and indirect effects on cellular function.

Formation of this compound